molecular formula C8H9N5O2 B1281486 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 70371-55-0

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B1281486
CAS RN: 70371-55-0
M. Wt: 207.19 g/mol
InChI Key: QTHLHHGAZAMWKK-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione consists of two fused pyrimidine rings . Each ring contains two nitrogen atoms, and there may be a single nitrogen atom at the ring junction .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its structural similarity to nucleobases, which are the building blocks of DNA and RNA. It serves as a potential scaffold for designing novel drugs that can interact with nucleic acids or proteins. For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes like kinases, which are crucial in signaling pathways related to cancer and other diseases .

Material Science

In material science, the compound’s unique structure allows it to be used as a precursor for creating new polymeric materials. These materials could have applications in creating novel coatings, adhesives, or even as components in electronic devices due to their potential conductive properties.

Analytical Chemistry

The compound’s derivatives can be used as standards or reagents in analytical chemistry techniques such as HPLC, LC-MS, and UPLC. Their unique spectral properties allow for the precise quantification and identification of substances in complex mixtures .

Biological Studies

In biological studies, this compound is used to understand the biochemistry of nucleic acids. It can act as an analog to study the mutagenic effects or the replication processes of DNA and RNA, providing insights into genetic diseases and potential therapies .

Chemical Synthesis

It serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents allows for the construction of diverse molecular architectures, which are valuable in developing new chemical entities for further research .

Enzyme Mechanism Elucidation

The compound is used to investigate the mechanisms of enzyme action. By acting as a substrate or inhibitor analog, it helps in mapping the active sites and understanding the catalytic processes of enzymes, which is fundamental in designing enzyme inhibitors .

Regioselective Amination Studies

This compound is significant in the study of regioselective amination, which is a critical reaction in organic synthesis. It provides insights into how different substituents affect the selectivity of amination reactions, which is essential for the synthesis of targeted molecules with specific functional groups .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are investigated for their therapeutic potential. They are screened for activity against various diseases, including cancer, viral infections, and metabolic disorders, to find new treatments .

properties

IUPAC Name

5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLHHGAZAMWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500219
Record name 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

CAS RN

70371-55-0
Record name 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.3 g (1.7 mmol) of 6-amino-5-cyano-1,3-dimethyluracil was added to 2 ml of formamide followed by refluxing for 2 hours. 10 ml of water was added to the solution and the crystalline precipitate was filtered off. The crude product was recrystallized from methanol to give 0.2 g of 5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione (compound 9) in a 58% yield.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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